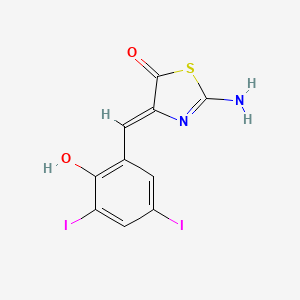
4-(2-hydroxy-3,5-diiodobenzylidene)-2-imino-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxy-3,5-diiodobenzylidene)-2-imino-1,3-thiazolidin-5-one, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a thiazolidinone derivative that possesses a unique structure, which allows it to exhibit various biological activities.
Scientific Research Applications
DIBO has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial activities. DIBO has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by disrupting the microtubule network. DIBO has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Mechanism of Action
The mechanism of action of DIBO is not fully understood. However, it has been proposed that DIBO exerts its biological activities by interacting with various cellular targets. DIBO has been shown to bind to tubulin, a protein that plays a crucial role in cell division. It disrupts the microtubule network, leading to the inhibition of cell proliferation. DIBO has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIBO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. DIBO has also been found to possess antiviral and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using DIBO in lab experiments is its unique structure, which allows it to exhibit various biological activities. DIBO is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DIBO in lab experiments is its potential toxicity. DIBO has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of DIBO. One of the areas of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of DIBO in various cancer types and to elucidate its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine the optimal dose and duration of treatment for various inflammatory conditions. Additionally, further studies are needed to determine the safety and toxicity of DIBO in vivo.
Synthesis Methods
DIBO can be synthesized by the reaction of 2-hydroxy-3,5-diiodobenzaldehyde and thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure DIBO.
properties
IUPAC Name |
(4Z)-2-amino-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)17-10(13)14-7/h1-3,15H,(H2,13,14)/b7-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCKEBGGSQWGCP-UQCOIBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)SC(=N2)N)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C\2/C(=O)SC(=N2)N)O)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

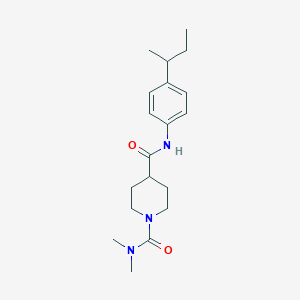
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
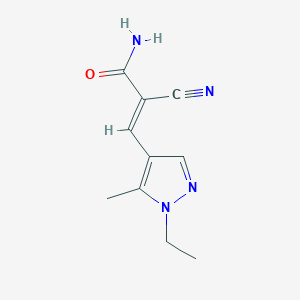
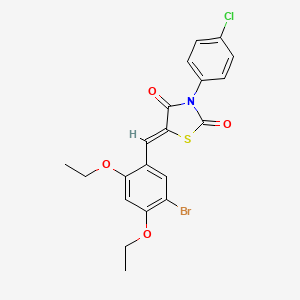
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B5327681.png)
![3-(allylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5327690.png)
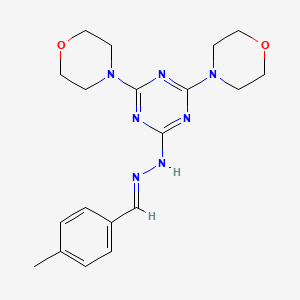
![[2-(benzyloxy)-5-chlorophenyl]amine hydrochloride](/img/structure/B5327697.png)
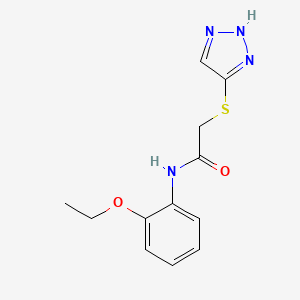
![3-(2-methoxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5327699.png)
![5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5327710.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5327721.png)